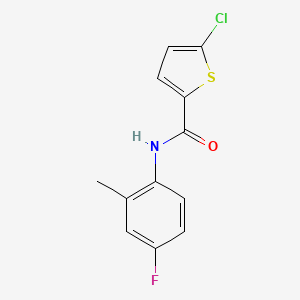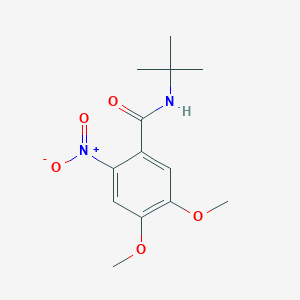
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide, also known as NDMB-2, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the benzamide family and has a molecular formula of C13H18N2O5.
Mecanismo De Acción
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide works by reacting with NO to form a highly fluorescent compound. This reaction is based on the principle of a nitro reduction reaction, which involves the reduction of the nitro group in N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide by NO to form a hydroxylamine intermediate. This intermediate then undergoes a spontaneous cyclization reaction to form a fluorescent compound.
Biochemical and Physiological Effects:
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used in various cellular and animal models to detect NO production and to study the role of NO in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide is its high selectivity for NO. This makes it a valuable tool for studying NO production and its role in various physiological processes. However, one limitation of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide is its relatively low fluorescence quantum yield, which can make it difficult to detect in low concentrations.
Direcciones Futuras
There are several future directions for the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide in scientific research. One potential application is in the study of NO signaling in cancer cells. NO has been shown to play a role in cancer development and progression, and the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide could provide valuable insights into this process. Additionally, N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide could be used to study the effects of NO on various physiological processes, such as inflammation and vascular function. Overall, the use of N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide as a fluorescent probe for NO detection has the potential to advance our understanding of the role of NO in various biological systems.
Métodos De Síntesis
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine and thionyl chloride. This process results in the formation of the desired compound as a yellow solid with a melting point of approximately 120-122°C.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule involved in various physiological processes, and its detection can provide valuable insights into these processes. N-(tert-butyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to selectively react with NO to produce a fluorescent product, making it a promising tool for NO detection.
Propiedades
IUPAC Name |
N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADGLSLEXPETNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

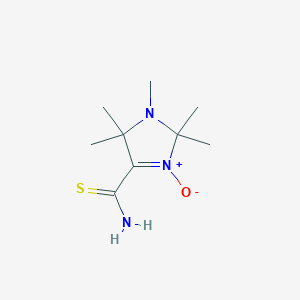
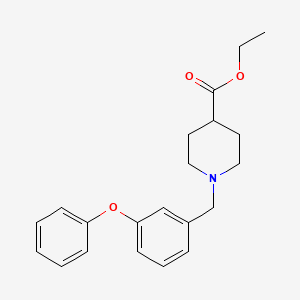
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)

![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
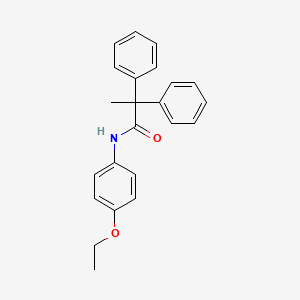
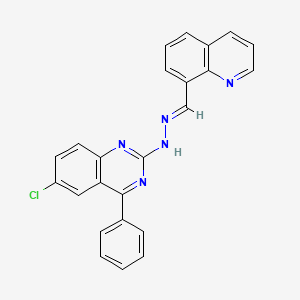
![1-methyl-N-[2-(phenylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5850245.png)
![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
![benzyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)
